molecular formula C10H21NO B14155705 4-Ethyl-1,2,5-trimethylpiperidin-4-ol CAS No. 20734-47-8

4-Ethyl-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B14155705
CAS No.: 20734-47-8
M. Wt: 171.28 g/mol
InChI Key: XEOCATJPKSQIPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethyl-1,2,5-trimethylpiperidin-4-ol typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2,5-trimethylpiperidin-4-ol with ethyl halides under basic conditions. Industrial production methods often utilize catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-Ethyl-1,2,5-trimethylpiperidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

4-Ethyl-1,2,5-trimethylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

Properties

CAS No.

20734-47-8

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-ethyl-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C10H21NO/c1-5-10(12)6-9(3)11(4)7-8(10)2/h8-9,12H,5-7H2,1-4H3

InChI Key

XEOCATJPKSQIPI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(N(CC1C)C)C)O

Origin of Product

United States

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